![molecular formula C19H15F3N2OS B2520732 Methyl 3-(((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)methyl)phenyl ether CAS No. 339101-87-0](/img/structure/B2520732.png)
Methyl 3-(((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)methyl)phenyl ether
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Description
Methyl 3-(((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)methyl)phenyl ether is a useful research compound. Its molecular formula is C19H15F3N2OS and its molecular weight is 376.4. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
The compound exhibits potent antibacterial activity against drug-resistant bacteria. Researchers have synthesized various pyrazole derivatives, including this compound, and found that it effectively inhibits the growth of planktonic Gram-positive bacteria. Minimum inhibitory concentration (MIC) values for some derivatives are as low as 0.25 µg/mL . Additionally, specific lead compounds within this class demonstrate bactericidal effects and efficacy against methicillin-resistant Staphylococcus aureus (MRSA) persisters. Notably, compounds 11, 28, and 29 effectively combat S. aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .
Agrochemicals and Pharmaceuticals
The trifluoromethyl group in this compound is of interest due to its prominence in both agrochemicals and pharmaceuticals. Researchers have explored scalable synthetic methods for functionalized 1-methyl-3/5-trifluoromethyl pyrazole derivatives, which are essential building blocks for various applications . These derivatives may find use in novel drugs or agrochemicals.
Glycosylation Reactions
The compound 3,5-di(trifluoromethyl)phenyl(cyano)iodonium triflate serves as a stable and powerful thiophile. It efficiently activates p-tolyl thioglycoside donors at room temperature, facilitating glycosylation reactions. This property makes it valuable for synthesizing glycosides .
Therapeutic Potential
Pyridopyrimidine derivatives, including this compound, have therapeutic potential. Depending on the nitrogen atom’s position in the pyridine ring, four possible skeletons exist for the heterocyclic combination of pyrimidine and pyridine rings. These structures have been studied extensively for their biological activity. Notably, palbociclib (used in breast cancer treatment) and dilmapimod (with potential activity against rheumatoid arthritis) contain pyridopyrimidine moieties .
Anticancer Agents
While not directly related to the compound itself, research on 1,3,4-thiadiazole derivatives highlights the importance of heterocyclic structures. These compounds, including pyrido[2,1-b][1,3,4]thiadiazoles, exhibit cytotoxic properties and have been investigated for their anticancer activity .
properties
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2OS/c1-25-17-7-2-4-13(8-17)12-26-18-23-10-15(11-24-18)14-5-3-6-16(9-14)19(20,21)22/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUKUGRFVCBBNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC=C(C=N2)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)methyl)phenyl ether |
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